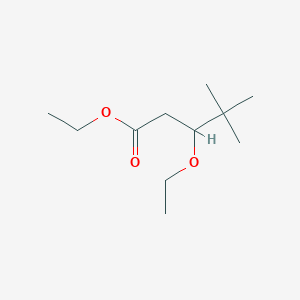
Ethyl 3-ethoxy-4,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-4,4-dimethylpentanoate is an organic compound with the molecular formula C11H22O3 It is an ester derived from the reaction of ethyl alcohol and 3-ethoxy-4,4-dimethylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4,4-dimethylpentanoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-ethoxy-4,4-dimethylpentanoic acid and ethyl alcohol.
Reduction: 3-ethoxy-4,4-dimethylpentanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-ethoxy-4,4-dimethylpentanoate can be compared with other similar esters, such as:
Ethyl 3,4-dimethylpentanoate: Similar structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Properties
CAS No. |
162133-60-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4,4-dimethylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-6-13-9(11(3,4)5)8-10(12)14-7-2/h9H,6-8H2,1-5H3 |
InChI Key |
CIAUATNTGCGFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















